Butaperazine maleate
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Overview
Description
Butaperazine maleate is a typical antipsychotic compound belonging to the phenothiazine class. It was approved in 1967 and has been used primarily in the management of schizophrenia . The compound is known for its effectiveness in increasing striatal and mesolimbic dopamine turnover .
Preparation Methods
The synthesis of butaperazine maleate involves several steps. The starting material, 2-butyrylphenothiazine, is prepared in a manner similar to the methods used for propiomazine and propiopromazine . The synthesis involves the alkylation of 1-methylpiperazine with 1-bromo-3-chloropropane to produce 1-(γ-chloropropyl)-4-methylpiperazine . Sodamide is then used to extract the 10-H, facilitating the nucleophilic substitution reaction and completing the installation of the sidechain .
Chemical Reactions Analysis
Butaperazine maleate undergoes various chemical reactions, including oxidation and nucleophilic substitution. Oxidation at the sulfur atom leads to the formation of sulfoxide and eventually sulfone . The compound can also undergo quinonoid-type oxidation . Common reagents used in these reactions include sodamide and alkylating agents like 1-bromo-3-chloropropane . Major products formed from these reactions include sulfoxides, sulfones, and quinonoid-type oxidation products .
Scientific Research Applications
Butaperazine maleate has been extensively studied for its antipsychotic properties. It is effective in the management of schizophrenia and has been shown to increase dopamine turnover in the striatal and mesolimbic regions of the brain . Research has also focused on its pharmacokinetics, including its absorption, distribution, metabolism, and excretion . Additionally, studies have investigated the relationship between butaperazine concentrations in red blood cells and clinical improvement in schizophrenic patients .
Mechanism of Action
The mechanism of action of butaperazine maleate involves the blockade of dopamine receptors in the brain. By inhibiting D2 receptor signaling, this compound increases dopamine turnover in the mesolimbic system . This action helps alleviate symptoms of schizophrenia by reducing the overactivity of dopamine pathways .
Comparison with Similar Compounds
Butaperazine maleate belongs to the phenothiazine class of compounds, which includes other antipsychotics like chlorpromazine and prochlorperazine . Compared to these compounds, this compound is unique in its specific chemical structure and its ability to increase dopamine turnover in the striatal and mesolimbic regions . Other similar compounds include thioridazine and fluphenazine, which also belong to the phenothiazine class .
Properties
CAS No. |
1063-55-4 |
---|---|
Molecular Formula |
C32H39N3O9S |
Molecular Weight |
641.7 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]butan-1-one |
InChI |
InChI=1S/C24H31N3OS.2C4H4O4/c1-3-7-22(28)19-10-11-24-21(18-19)27(20-8-4-5-9-23(20)29-24)13-6-12-26-16-14-25(2)15-17-26;2*5-3(6)1-2-4(7)8/h4-5,8-11,18H,3,6-7,12-17H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
WVYWSPZQGQMPKW-SPIKMXEPSA-N |
SMILES |
CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CCCC(=O)C1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)C)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
1063-55-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Butaperazine maleate; Repoise maleate; Tyrylen; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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